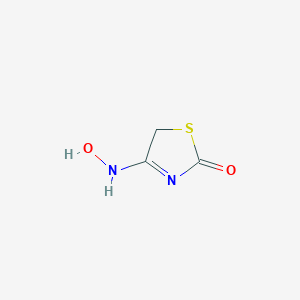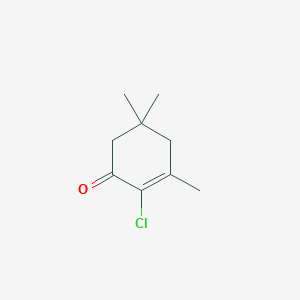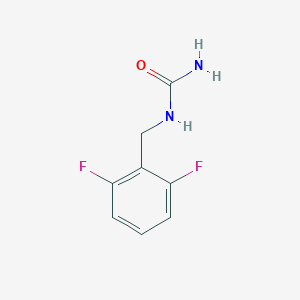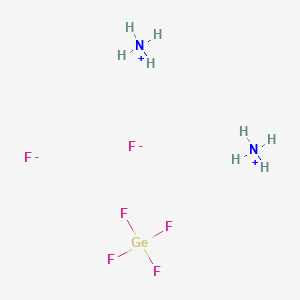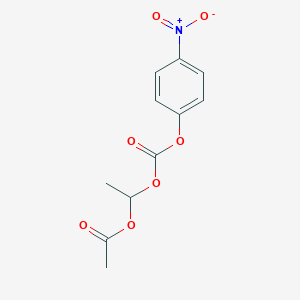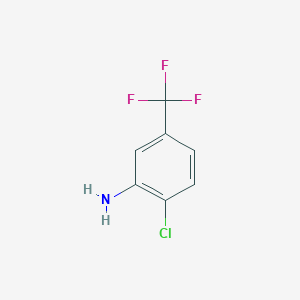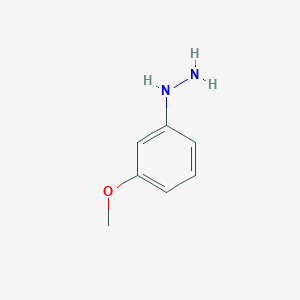![molecular formula C11H13NO B091105 (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine CAS No. 17910-25-7](/img/structure/B91105.png)
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine, also known as THBA-NH2, is a novel synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has been found to have potential applications in various scientific research fields, including neurobiology, pharmacology, and medicinal chemistry. Studies have shown that (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine can inhibit the activity of monoamine oxidase (MAO), an enzyme that plays a key role in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters, which has been linked to beneficial effects on mood, cognition, and behavior.
Mecanismo De Acción
The mechanism of action of (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine involves its ability to inhibit MAO activity. MAO is responsible for the breakdown of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and behavior. (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine binds to the active site of MAO and prevents it from metabolizing these neurotransmitters, leading to an increase in their levels and potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has been found to have various biochemical and physiological effects, including an increase in dopamine and serotonin levels, as well as an increase in the production of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has also been found to have antioxidant properties, which may protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine in lab experiments is its ability to selectively inhibit MAO-A over MAO-B, which can help to avoid unwanted side effects. However, (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has a relatively low yield and can be difficult to synthesize, which may limit its use in larger-scale experiments.
Direcciones Futuras
There are several potential future directions for research on (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has been found to have neuroprotective effects, which may help to prevent or slow the progression of these diseases. Another area of interest is its potential use in the development of new antidepressant and anxiolytic drugs, as its ability to increase dopamine and serotonin levels may have therapeutic benefits for these conditions. Finally, further research is needed to optimize the synthesis of (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine and to explore its potential applications in other scientific research fields.
Métodos De Síntesis
The synthesis of (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine involves a multi-step process that starts with the preparation of 5-nitrosalicylaldehyde, which is then reacted with 1,2,3,4-tetrahydrobenzo[7]annulene to form the intermediate THBA-NO. THBA-NO is then reduced with sodium borohydride to form (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine. The yield of (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine is typically around 50%.
Propiedades
Número CAS |
17910-25-7 |
|---|---|
Nombre del producto |
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine |
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H13NO/c13-12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,13H,2,4,6,8H2/b12-11- |
Clave InChI |
ADICYZCHPFSRFC-QXMHVHEDSA-N |
SMILES isomérico |
C1CC/C(=N/O)/C2=CC=CC=C2C1 |
SMILES |
C1CCC(=NO)C2=CC=CC=C2C1 |
SMILES canónico |
C1CCC(=NO)C2=CC=CC=C2C1 |
Sinónimos |
6,7,8,9-TETRAHYDROBENZO[7]ANNULEN-5-ONE OXIME |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



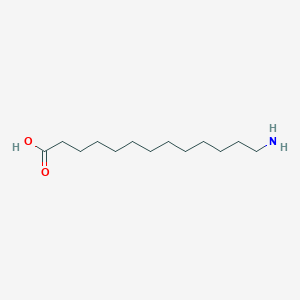
![N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide](/img/structure/B91026.png)
![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)
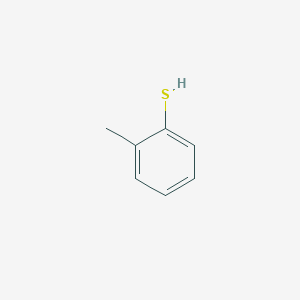
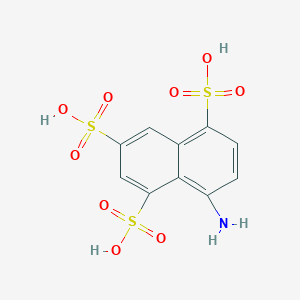
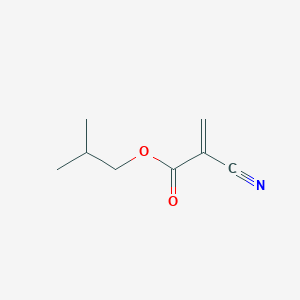
![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)
